1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c13-8-4-2-1-3-7(8)12-6-5-9(14)11-10(12)15/h1-4,13H,5-6H2,(H,11,14,15) |
InChI Key |
KASSYAFPKDSVQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Standard Reaction Conditions:
Mechanistic Insights:
The reaction proceeds via initial formation of an imine from aldehyde and urea, followed by enolization of the β-ketoester, cyclization, and dehydration to yield the dihydropyrimidinone core.
Modified Synthesis Using Aromatic and Aliphatic Aldehydes
Recent advances have focused on expanding the aldehyde scope, including phenolic derivatives, to synthesize compounds with hydroxyl groups at specific positions, such as the 2-position of the phenyl ring, which is crucial for 1-(2-Hydroxyphenyl) derivatives.
Key Modifications:
- Use of substituted benzaldehydes (e.g., p-hydroxybenzaldehyde, anisaldehyde) to introduce hydroxyl functionalities directly into the dihydropyrimidine ring.
- Catalyst-free microwave-assisted synthesis to enhance reaction rates and yields.
- In situ generation of aldehydes from corresponding benzyl halides via Kornblum oxidation, facilitating one-pot synthesis.
Representative Reaction Scheme:
Benzyl halide → (Kornblum oxidation) → Aldehyde → (Biginelli reaction) → 1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione
Reaction Conditions & Data:
Use of Alternative Dicarbonyl Components
In addition to ethyl acetoacetate, other 1,3-dicarbonyl compounds such as acetylacetone, methyl acetoacetate, or benzoylacetone have been employed to synthesize derivatives with hydroxyl groups at specific positions, including the 2-position of the dihydropyrimidine ring.
Methodology Highlights:
- One-pot synthesis combining the dihydropyrimidine core with various 1,3-dicarbonyl compounds.
- Catalysts like Bi(NO₃)₃·5H₂O or ZrCl₄ facilitate the reaction under solvent-free conditions.
- Reaction times range from 3 to 6 hours, with moderate to high yields.
Reaction Data Summary:
| Dicarbonyl Compound | Catalyst | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Acetylacetone | ZrCl₄ | Solvent-free | High temp | 4-6 hrs | 65-75% | |
| Methyl acetoacetate | Bi(NO₃)₃·5H₂O | Solvent-free | Room temp | 3-4 hrs | 50-70% |
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The dihydropyrimidine ring can be reduced to form a tetrahydropyrimidine derivative.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(2-oxo-phenyl)dihydropyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 1-(2-hydroxyphenyl)tetrahydropyrimidine-2,4(1H,3H)-dione.
Substitution: Formation of various substituted dihydropyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The hydroxyphenyl group can also interact with cellular receptors and modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-(4-Hydroxyphenyl) Analogue (BD01312893): The para-hydroxyphenyl isomer (CAS: 21635-92-7) shares the same dihydropyrimidinone core but differs in the hydroxyl group’s position. However, the ortho-hydroxyl group may confer stronger intramolecular hydrogen bonding, stabilizing specific conformations .
1-(3-Nitrophenyl) Derivative :
Substitution with a nitro group at the meta position (CAS: Unspecified; SMILES: [O-]N+c1cc(ccc1)N2C(=O)NC(=O)CC2) introduces strong electron-withdrawing effects, which could enhance electrophilic reactivity but reduce solubility compared to the hydroxylated analogue .
Halogen-Substituted Derivatives
- 1-(4-Bromo-2,6-difluorophenyl) Derivative: This compound (CAS: 1499388-70-3) features halogen substituents (Br, F) that increase molecular weight (305.08 g/mol) and lipophilicity. Halogens may improve membrane permeability but could also introduce toxicity concerns.
Alkyl and Aromatic Modifications
1-(4-Methylbenzyl) Derivative :
The benzyl group (CAS: 4020-19-3) enhances hydrophobicity (Molecular Weight: 218.26 g/mol), likely improving blood-brain barrier penetration but reducing aqueous solubility. The hydroxyphenyl variant’s polarity may limit such penetration but enhance compatibility with hydrophilic biological targets .1-(3-Bromophenyl) Derivative : Synthesized via methods in , the bromo substituent provides a handle for further functionalization (e.g., Suzuki coupling), a feature less feasible with the hydroxyl group. This highlights a trade-off between synthetic versatility and inherent reactivity .
Biological Activity
1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione, also known by its CAS number 136582-04-2, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H10N2O3
- Molar Mass : 206.2 g/mol
- Density : 1.382 g/cm³
- pKa : 9.46 (predicted) .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that it may act as a metal ion chelator, which is significant in the context of antiviral activities, particularly against Hepatitis C Virus (HCV). The compound's structure allows it to bind metal ions, which can disrupt viral replication processes .
Biological Activities
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of 1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione derivatives. These compounds have shown promising results in inhibiting HCV with effective concentrations (EC50 values) often below 20 µM. For instance, modifications to the compound's structure have yielded derivatives with enhanced antiviral efficacy and lower cytotoxicity compared to established antiviral drugs like ribavirin .
Table 1: Efficacy of Dihydropyrimidine Derivatives Against HCV
| Compound | EC50 (µM) | Cytotoxic Concentration (CC50) | Therapeutic Index (TI) |
|---|---|---|---|
| Ribavirin | 20.0 | Not specified | 2.3 |
| Compound A | 13.3 | Not specified | >1.7 |
| Compound B | <10 | Not specified | >1.9 |
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents .
3. Anti-inflammatory Effects
In addition to its antiviral and antimicrobial properties, 1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione has been implicated in anti-inflammatory pathways. This activity may be linked to its ability to modulate immune responses and reduce inflammation markers in vitro .
Case Study 1: Antiviral Efficacy
In a controlled study assessing the antiviral efficacy of several dihydropyrimidine derivatives against HCV, one derivative demonstrated an EC50 value of 6.4 µM, significantly outperforming ribavirin in terms of potency and therapeutic index . This study underscores the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted on a library of dihydropyrimidine derivatives, including 1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione. Results indicated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .
Q & A
Basic: What are the common synthetic routes for preparing 1-(2-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of substituted phenylurea derivatives with β-keto esters or via Biginelli-like reactions. For example, one-pot methods under acidic conditions (e.g., HCl in DMF) or basic media (e.g., K₂CO₃ in DMF) are widely used to form the dihydropyrimidine core . Yield optimization depends on temperature control (80–120°C), solvent polarity, and stoichiometric ratios of reactants. Side reactions, such as over-alkylation or ring-opening, can be mitigated by using anhydrous conditions and inert atmospheres .
Basic: How is the purity and structural integrity of this compound validated post-synthesis?
Characterization involves 1H/13C NMR to confirm the dihydropyrimidine ring and substituent positions. For instance, the hydroxyl proton on the phenyl group typically appears as a broad singlet at δ 9–10 ppm, while NH protons in the ring resonate at δ 5–6 ppm . Mass spectrometry (ESI-MS or HRMS) verifies molecular ion peaks, and HPLC (C18 columns, acetonitrile/water mobile phase) assesses purity (>95%). Recrystallization from ethanol/water mixtures is commonly used to remove unreacted urea or β-keto ester residues .
Advanced: What computational strategies can predict reaction pathways for modifying the dihydropyrimidine scaffold?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediate stability during alkylation or halogenation reactions. For example, ICReDD’s reaction path search methods integrate computational and experimental data to optimize substituent placement (e.g., thiazole or trifluoromethyl groups) while minimizing steric hindrance . Machine learning tools trained on reaction databases (e.g., Reaxys) can predict regioselectivity in heterocyclic substitutions .
Advanced: How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during structural analysis?
Discrepancies may arise from tautomerism (e.g., keto-enol equilibria) or solvent-induced shifts. Deuterated DMSO or CDCl₃ can stabilize specific tautomers, while variable-temperature NMR (VT-NMR) identifies dynamic equilibria . For example, hydrogen bonding between the hydroxyl group and carbonyl oxygen (observed in X-ray crystallography) can shift NH proton signals by 0.5–1.0 ppm . Impurity peaks (e.g., residual DMF) are identified via 2D NMR (COSY, HSQC) .
Advanced: What methodologies address low solubility in biological assays, and how do they impact activity studies?
Low aqueous solubility (common with hydrophobic substituents) is mitigated via co-solvent systems (e.g., DMSO/PBS mixtures ≤1% v/v) or nanoparticle encapsulation (PLGA or liposomes). For example, modifying the hydroxyl group with PEGylated linkers improves bioavailability without altering the dihydropyrimidine core’s antimicrobial activity . Dynamic light scattering (DLS) and zeta potential measurements validate colloidal stability in physiological buffers .
Basic: What are the key spectroscopic markers for distinguishing this compound from its analogs?
FT-IR shows distinct carbonyl stretches at 1680–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H/O-H). UV-Vis (λmax ~260–280 nm) reflects π→π* transitions in the conjugated dihydropyrimidine ring. X-ray diffraction further differentiates analogs by crystal packing; for example, hydrogen-bonded dimers (N-H⋯O) are a hallmark of dihydropyrimidine derivatives .
Advanced: How can reaction scalability be optimized without compromising regioselectivity?
Flow chemistry enables controlled mixing and heat transfer for large-scale syntheses. For instance, continuous-flow reactors reduce side products during nitro group reductions or Suzuki couplings on the phenyl ring . DoE (Design of Experiments) identifies critical parameters (e.g., catalyst loading, residence time) to maintain >90% regioselectivity while scaling from mg to kg batches .
Advanced: What strategies resolve conflicting bioactivity data across different assay models?
Discrepancies may stem from assay-specific protein binding or metabolic stability. Metabolomic profiling (LC-MS/MS) identifies degradation products, while molecular docking (AutoDock Vina) correlates substituent effects with target binding (e.g., thymidylate synthase inhibition). Cross-validation using isogenic cell lines or knockout models clarifies off-target effects .
Basic: What safety protocols are critical during handling and storage?
Use gloveboxes for moisture-sensitive reactions (e.g., alkylation with benzyl chlorides). Store the compound under argon at −20°C to prevent oxidation of the hydroxyl group. Toxicity screening (e.g., Ames test) is recommended before in vivo studies due to potential mutagenicity from aromatic amines .
Advanced: How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity at the C5 position, facilitating Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination). Hammett plots (σ values) quantify substituent effects on reaction rates. For example, meta-substituted phenyl groups increase oxidative stability by reducing electron density at reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
